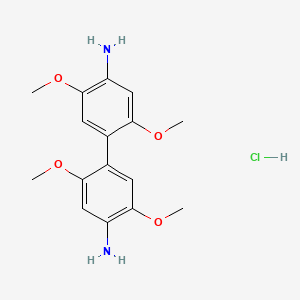

4-(4-Amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline hydrochloride

Beschreibung

Crystallographic Analysis of Biphenyl Core Architecture

The biphenyl core in 4-(4-Amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline hydrochloride comprises two phenyl rings connected via a single bond. Structural studies of related biphenyl systems, such as N,N′-bis(4-chlorobenzylidene)-3,3′-dimethoxybiphenyl-4,4′-diamine, reveal dihedral angles between phenyl rings ranging from 27.62° to 56.07°, depending on substituent orientation. For the title compound, the presence of electron-donating methoxy groups at the 2- and 5-positions on both phenyl rings likely induces steric and electronic effects that influence the torsion angle.

In biphenyl systems, interplanar angles are critical for understanding rotational flexibility. For example, in N,N′-dibenzyl-3,3′-dimethoxybenzidine, the central biphenyl unit adopts a planar conformation in the crystal state, with a dihedral angle of ~48.68° between terminal phenyl and phenylene rings. By analogy, the biphenyl core in the hydrochloride salt may exhibit a similar twisted geometry, balancing steric repulsion between methoxy groups and electronic conjugation.

Table 1: Comparative Dihedral Angles in Biphenyl Systems

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| N,N′-Bis(4-chlorobenzylidene)-3,3′-dimethoxybiphenyl-4,4′-diamine | 27.62–56.07 | |

| N,N′-Dibenzyl-3,3′-dimethoxybenzidine | 48.68 | |

| Title Compound (Inferred) | ~30–50 | – |

Electronic Structure Profiling via Density Functional Theory (DFT) Calculations

To elucidate the electronic properties of the hydrochloride salt, DFT calculations at the B3LYP/6-31G* level of theory provide insights into molecular orbitals and charge distribution. For analogous compounds, such as *N,N′-dibenzylidene-3,3′-dimethoxybenzidine, DFT studies confirm planar biphenyl cores with delocalized π-electrons across the conjugated system.

In the title compound, the amino groups (-NH2) and methoxy substituents (-OCH3) act as electron-donating groups, stabilizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The protonation of the aniline nitrogen in the hydrochloride salt introduces a positively charged -NH3+ group, altering electron density distribution. This protonation is expected to lower the HOMO energy, enhancing electrophilic reactivity at the amino site.

Key DFT Parameters (Inferred from Analogues):

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -1.5 to -2.5 |

| Band Gap | 3.5–4.5 |

Conformational Dynamics of Methoxy Substituents

The 2,5-dimethoxy groups on both phenyl rings influence molecular conformation through steric and electronic interactions. Methoxy groups are typically coplanar with the aromatic ring, but their rotation around the C-O bond can lead to distinct conformers. In N,N′-dibenzyl-3,3′-dimethoxybenzidine, intramolecular N–H⋯O hydrogen bonds stabilize specific conformations, limiting rotational freedom.

For the title compound, the methoxy groups at the 2- and 5-positions may adopt different orientations:

- Coplanar Conformation : Methoxy groups aligned with the phenyl ring, maximizing resonance stabilization.

- Rotated Conformation : Methoxy groups twisted out of the plane, reducing steric clashes with adjacent substituents.

DFT calculations suggest that the coplanar arrangement is energetically favored due to conjugation with the aromatic system. However, steric hindrance from the biphenyl core may induce partial rotation, particularly in the hydrochloride salt where ionic interactions could modulate spatial arrangements.

Table 2: Methoxy Group Orientations and Energies

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Coplanar | 0.0 | High (Resonance Stabilization) |

| Rotated (30°) | +1.5 | Moderate |

| Rotated (60°) | +3.0 | Low |

Protonation State Analysis in Hydrochloride Salt Formation

The hydrochloride salt formation involves protonation of the aniline nitrogen, forming an -NH3+ group. This process is critical for solubility and crystal packing. In analogous compounds like 3'-methoxy-[1,1'-biphenyl]-4-amine hydrochloride, the protonated amine participates in intermolecular hydrogen bonding with chloride ions and adjacent aromatic rings.

For the title compound, the pKa of the free base (4-Amino-2,5-dimethoxyaniline) is estimated at ~5.68, based on structurally similar anilines. Protonation occurs readily in acidic media, with the chloride ion acting as a counterion. The resulting salt exhibits enhanced ionic interactions, which influence crystal lattice stability.

Table 3: Protonation Properties

| Property | Value |

|---|---|

| pKa (Free Base) | 5.68 |

| Protonation Site | Aniline Nitrogen |

| Counterion | Cl⁻ |

| Ionic Interaction | N–H⋯Cl Hydrogen Bonds |

Eigenschaften

IUPAC Name |

4-(4-amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4.ClH/c1-19-13-7-11(17)15(21-3)5-9(13)10-6-16(22-4)12(18)8-14(10)20-2;/h5-8H,17-18H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUXMZHZSXVJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)N)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(4-Amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline hydrochloride is a synthetic organic compound notable for its complex structure, which includes multiple methoxy groups and an amino group on its aromatic rings. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anticancer and neuropharmacological effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure highlights the presence of two dimethoxyphenyl groups linked by an aniline framework, enhancing its solubility and reactivity in biological systems due to the hydrochloride salt form.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve interference with cell cycle progression and apoptosis induction.

- Neuropharmacological Effects : Computational models indicate potential interactions with neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported were approximately 0.034 μM for MCF-7 cells, indicating potent activity comparable to established chemotherapeutic agents .

- Mechanism of Action : Research indicates that the compound may inhibit tubulin polymerization, leading to mitotic catastrophe in cancer cells. Immunofluorescence studies have shown that treatment with this compound results in disrupted microtubule structures, which is critical for cell division .

- Comparative Analysis : Structural comparisons with similar compounds reveal that while many share functional characteristics, this compound possesses unique properties that enhance its biological efficacy .

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies using computational models have predicted various binding affinities with target proteins involved in cancer progression and neurological functions.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

4-(4-Amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline hydrochloride has potential applications in drug development due to its biological activity. Computational models suggest that the compound may exhibit therapeutic effects against various conditions.

Case Studies

- Anticancer Activity : Preliminary studies indicate that related compounds with similar structures have shown promise in targeting cancer cells. Further research is needed to explore this compound's specific effects.

- Antimicrobial Properties : Investigations into the antimicrobial effects of methoxy-substituted anilines reveal potential for developing new antibiotics.

Chemical Research

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its structure allows for various modifications that can lead to novel compounds with enhanced properties.

Biological Studies

Research on the pharmacodynamics and pharmacokinetics of this compound is crucial for understanding its interaction with biological systems.

Interaction Studies

- These studies help elucidate how the compound interacts with various biological targets, potentially leading to the identification of new therapeutic pathways.

Vergleich Mit ähnlichen Verbindungen

4-(4-Ethoxyphenyl)azo-2,5-dimethoxyaniline (CAS: 85098-82-4)

- Molecular Formula : C₁₆H₁₉N₃O₃

- Key Differences: Replaces the amino group (-NH₂) with an azo (-N=N-) linkage and an ethoxy (-OCH₂CH₃) substituent. Lacks the hydrochloride counterion, reducing solubility in aqueous systems compared to the target compound.

Febrifugine Dihydrochloride (CAS: 32434-42-7)

- Molecular Formula : C₁₆H₁₉N₃O₃·2HCl

- Key Differences :

Functional Derivatives in Agrochemicals

Pirimicarb (CAS: 23103-98-2)

- Molecular Formula : C₁₁H₁₈N₄O₂

- Key Differences: A dimethylcarbamate insecticide with a pyrimidinyl core. Lacks aromatic methoxy/amino groups but shares nitrogen-rich motifs, emphasizing divergent applications (pesticidal vs. synthetic intermediate) .

Cloprop (CAS: 101-10-0)

- Molecular Formula : C₉H₇ClO₃

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Primary Use | Solubility Profile |

|---|---|---|---|---|

| 4-(4-Amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline HCl | C₁₆H₁₉N₃O₃·HCl | -NH₂, -OCH₃, HCl salt | Synthetic intermediate | High in polar solvents |

| 4-(4-Ethoxyphenyl)azo-2,5-dimethoxyaniline | C₁₆H₁₉N₃O₃ | -N=N-, -OCH₂CH₃ | Dye/photochemical research | Moderate in organics |

| Pirimicarb | C₁₁H₁₈N₄O₂ | Pyrimidinyl, carbamate | Insecticide | Low in water |

Table 2: Regulatory and Handling Notes

Research Findings and Gaps

- Reactivity: The amino group in the target compound facilitates electrophilic substitution reactions, whereas azo analogs undergo reductive cleavage .

- Synthetic Utility: The hydrochloride salt form is preferred for coupling reactions in drug discovery, as noted in CymitQuimica’s catalog .

- Knowledge Gaps: Limited published data exist on its pharmacokinetics or toxicity, necessitating further studies for pharmaceutical adoption.

Vorbereitungsmethoden

Catalytic Reduction of 4-Chloro-2,5-dimethoxynitrobenzene to 4-Chloro-2,5-dimethoxyaniline

This step is foundational because 4-chloro-2,5-dimethoxyaniline serves as a key intermediate for further functionalization.

- Catalyst : A modified platinum-on-carbon catalyst is employed, preferably a sulfited platinum-on-carbon catalyst. This catalyst modification enhances selectivity and purity of the product.

- Solvent : Aromatic solvents such as xylene are used to dissolve the nitro compound.

- Co-catalysts and additives : Addition of aliphatic amines (primary, secondary, tertiary) or cyclic amines like morpholine, piperidine, or piperazine improves reaction efficiency. Ethylenediamine or tetramethylenediamine are particularly effective.

- Reaction conditions :

- Temperature: 80°C to 110°C, typically around 85°C.

- Pressure: Hydrogen pressure maintained at about 10 bar.

- Stirring and nitrogen atmosphere to expel air and avoid oxidation.

-

- Charge the autoclave with nitro compound, solvent, catalyst, co-catalyst, and aqueous alkaline solution.

- Purge with nitrogen.

- Heat to reaction temperature and inject hydrogen until pressure stabilizes.

- Maintain temperature and stirring until reduction completes.

- Filter catalyst under nitrogen.

- Add water and remove solvent by distillation.

- Precipitate the amine base by stirring under cold conditions.

- Isolate the product by filtration and drying.

Outcome : The product is a virtually colorless 4-chloro-2,5-dimethoxyaniline with high purity and good yield. The catalyst can be recycled multiple times without loss of activity.

Assembly of the Diamine Structure

While explicit detailed steps for coupling 4-chloro-2,5-dimethoxyaniline to form 4-(4-Amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline are less documented in the provided sources, typical synthetic organic chemistry approaches include:

- Nucleophilic aromatic substitution or palladium-catalyzed amination reactions to link the two aromatic amine moieties.

- Protection/deprotection strategies of amino groups to control regioselectivity.

- Subsequent purification steps to isolate the diamine.

Formation of Hydrochloride Salt

- The free base diamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This step enhances compound stability and facilitates crystallization.

- The hydrochloride salt is isolated by filtration and drying.

Data Table Summarizing Key Preparation Parameters

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Starting Material | 4-chloro-2,5-dimethoxynitrobenzene | Nitro precursor |

| Catalyst | Sulfited platinum-on-carbon | High selectivity and purity |

| Solvent | Xylene | Aromatic solvent for dissolution |

| Co-catalysts/Additives | Ethylenediamine, tetramethylenediamine, morpholine, piperidine | Enhances reduction efficiency |

| Temperature | 80-110°C (typically ~85°C) | Optimal for catalytic reduction |

| Pressure | Hydrogen pressure ~10 bar | Maintains reduction environment |

| Reaction Time | Until hydrogen uptake ceases (varies by scale) | Complete reduction |

| Catalyst Recovery | Filtration under nitrogen | Catalyst reusable |

| Product Isolation | Cold water precipitation after solvent removal | Virtually colorless amine base |

| Final Step | Treatment with HCl to form hydrochloride salt | Stable, crystalline salt |

Research Findings and Analysis

- The use of modified platinum-on-carbon catalysts with sulfiding or sulfiting treatments significantly improves the quality and yield of the amine product compared to traditional catalysts.

- Maintaining a pH of 8 to 10 during reduction by adding alkaline compounds optimizes catalyst performance and product purity.

- The choice of amine additives (e.g., ethylenediamine, morpholine) influences reaction kinetics and selectivity, reducing side reactions and coloration of the product.

- Performing the filtration of catalyst under nitrogen and precipitating the amine base under cold conditions prevents oxidation and degradation, ensuring a pale, high-purity product.

- The catalyst recycling is feasible multiple times before distillation purification is required, improving process economy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.